molecular formula C8H3F5O B1646028 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde CAS No. 134099-30-2

2,4-Difluoro-3-(trifluoromethyl)benzaldehyde

Cat. No. B1646028
CAS RN: 134099-30-2
M. Wt: 210.1 g/mol
InChI Key: IVVUVBIECSBSQR-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H3F5O. It has a molecular weight of 210.1 .


Molecular Structure Analysis

The InChI code for 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde is 1S/C8H3F5O/c9-5-2-1-4 (3-14)7 (10)6 (5)8 (11,12)13/h1-3H . This indicates the positions of the fluorine atoms and the trifluoromethyl group on the benzene ring.


Physical And Chemical Properties Analysis

2,4-Difluoro-3-(trifluoromethyl)benzaldehyde is a liquid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Fluorinated Microporous Polyaminals for Carbon Dioxide Adsorption

A study by Li, Zhang, and Wang (2016) explored the synthesis of fluorinated microporous polyaminals using benzaldehyde derivatives, including 4-trifluoromethylbenzaldehyde, demonstrating their enhanced carbon dioxide adsorption capabilities. These polymers exhibited increased BET specific surface areas and effective tailoring of pore sizes due to the incorporation of fluorinated groups, leading to significant improvements in CO2 uptake and selectivity over nitrogen and methane (Li, Zhang, & Wang, 2016).

Benzaldehyde/Boron Trifluoride Adduct in Organic Synthesis

Reetz et al. (1986) detailed the structure and electronic nature of the benzaldehyde/boron trifluoride adduct, revealing insights into its role in facilitating a wide variety of C-C bond-forming reactions in organic synthesis. Their findings contribute to a deeper understanding of how Lewis acids like BF3 activate carbonyl compounds, enabling more efficient synthetic processes (Reetz et al., 1986).

Photoluminescent Phenylene Vinylene Polymers

Neilson et al. (2008) reported the synthesis of highly fluorescent phenylene vinylene polymers using 4-(trifluorovinyloxy)benzaldehyde. These novel polymers exhibited excellent thermal stability, solubility in common organic solvents, and high fluorescence quantum yields, suggesting potential applications in optoelectronic devices (Neilson, Budy, Ballato, & Smith, 2008).

Metal Organic Frameworks for Catalysis and Sensing

Paul et al. (2020) synthesized new metal-organic frameworks (MOFs) using benzaldehyde derivatives, demonstrating their efficacy in catalyzing benzyl alcohol oxidation and C-C coupling reactions. These MOFs showcased not only high catalytic activity but also significant potential in environmental remediation and synthesis (Paul et al., 2020).

Covalent Organic Frameworks for Water Sensing

Chen et al. (2020) developed covalent organic frameworks (COFs) through the condensation of benzaldehyde derivatives, which acted as efficient sensors for water in organic solvents across a wide concentration range. This work highlights the versatility of COFs and their potential in various sensing applications (Chen et al., 2020).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards. The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,4-difluoro-3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O/c9-5-2-1-4(3-14)7(10)6(5)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVUVBIECSBSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001256446
Record name 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-3-(trifluoromethyl)benzaldehyde

CAS RN

134099-30-2
Record name 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134099-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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